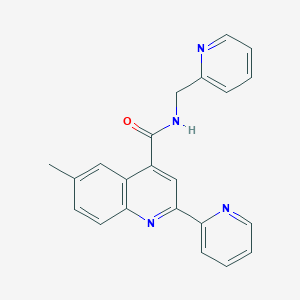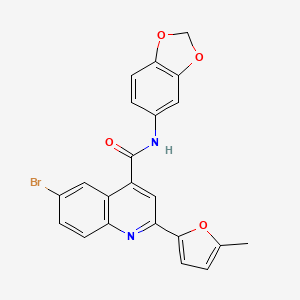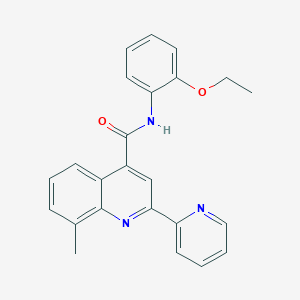
6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as CQMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CQMA belongs to the class of quinolinecarboxamide compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, infectious disease research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In infectious disease research, this compound has been shown to have antiviral activity against dengue virus and chikungunya virus. In neuroscience research, this compound has been shown to have neuroprotective effects against oxidative stress and to improve cognitive function.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In infectious disease research, this compound has been shown to inhibit viral replication by interfering with viral entry and viral RNA synthesis. In neuroscience research, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and decrease cell migration. In infectious disease research, this compound has been shown to inhibit viral replication, reduce viral load, and decrease inflammation. In neuroscience research, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is its broad range of potential applications in scientific research. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Another limitation is its limited bioavailability, which can reduce its effectiveness in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide. One direction is to further investigate its potential applications in cancer research, infectious disease research, and neuroscience research. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, future research could focus on developing new formulations of this compound that improve its solubility and bioavailability. Finally, further studies could be conducted to elucidate the precise mechanism of action of this compound.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-methoxyphenyl)-2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-7-3-4-8-17(15)22-14-19(18-13-16(25)11-12-20(18)26-22)24(28)27-21-9-5-6-10-23(21)29-2/h3-14H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUQOZIYMCHBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3608610.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608624.png)
![3-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B3608628.png)

![N-[4-(aminosulfonyl)benzyl]-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3608639.png)
![1'-[(2,5-dichlorophenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3608644.png)

![methyl 2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3608675.png)
![methyl 3-({[6-bromo-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3608684.png)
![dimethyl 2-({[7,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B3608685.png)